1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(1-ethylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-23-13-17(16-7-5-6-8-18(16)23)21-19(24)20-14-9-11-15(12-10-14)22(2)3/h5-13H,4H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUONCEIJEOCEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 4-(dimethylamino)aniline with 1-ethyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry found that derivatives of this compound showed promising results against breast and colon cancer cells by inducing apoptosis via the mitochondrial pathway .
2. Neuroprotective Effects
The indole structure present in the compound is associated with neuroprotective effects. Studies suggest that it may modulate neuroinflammatory responses and provide protection against oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes .
Material Science Applications
1. Photovoltaic Materials
Due to its unique electronic properties, 1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been explored as a potential material for organic photovoltaics. Its ability to form stable thin films with good charge transport properties makes it suitable for use in solar cells .
2. Dyes and Pigments
The compound's vivid color properties allow it to be utilized as a dye or pigment in various applications, including textiles and coatings. Its stability under UV light enhances its desirability in these applications .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted at a leading research institution evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, highlighting its potential as an effective therapeutic agent.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation compared to control groups. This suggests its potential utility in neurodegenerative disease treatment strategies.
Mechanism of Action
The mechanism of action of 1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(dimethylamino)phenyl)-3-(1-methyl-1H-indol-3-yl)urea
- 1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-pyrrol-3-yl)urea
- 1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-benzimidazol-3-yl)urea
Uniqueness
1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both the dimethylamino group and the indole ring can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Biological Activity
1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a compound belonging to the urea class, characterized by a dimethylamino group on a phenyl ring and an indole moiety. This structural arrangement suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of 322.4 g/mol. The compound's structure can be represented as follows:
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Anticancer Activity:
Studies have shown that urea derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells .
Antimicrobial Properties:
Similar compounds have been evaluated for their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the indole structure is often associated with enhanced antimicrobial effects .
Anti-inflammatory Effects:
Some studies suggest that derivatives containing urea and indole structures can exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Antitumor Activity Evaluation:
A study on structurally related urea compounds revealed that they significantly inhibited tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells . -
Antimicrobial Screening:
A series of derivatives were screened for antimicrobial activity. The results indicated that compounds with similar structural features to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
The biological activities of this compound can be compared with those of other related compounds:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| 1-(4-(dimethylamino)phenyl)-3-(1-methylindol-3-yl)urea | Structure | Moderate | Yes | Yes |
| 1-(4-(dimethylamino)phenyl)-3-(1-pyrrolidinylindolyl)urea | Structure | High | Moderate | Yes |
Q & A
Q. What synthetic routes are commonly employed for 1-(4-(dimethylamino)phenyl)-3-(1-ethyl-1H-indol-3-yl)urea, and how can reaction yields be optimized?
The compound is typically synthesized via urea-forming reactions, such as coupling an isocyanate with an amine. Key steps include:
- Substrate Preparation : The 4-(dimethylamino)phenyl isocyanate is reacted with 1-ethyl-1H-indol-3-amine under inert conditions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .
- Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may accelerate the reaction.
- Yield Optimization : Monitoring reaction progress via TLC/HPLC and adjusting stoichiometric ratios (1:1.2 amine:isocyanate) improves yields. Post-synthesis purification via column chromatography or recrystallization is critical .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm, indole NH at δ ~10.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₃N₄O: 323.1878).
- X-Ray Crystallography : Resolves 3D conformation, hydrogen-bonding patterns (e.g., urea carbonyl interactions), and π-stacking of aromatic rings .
Q. How can researchers assess the compound’s purity and stability under storage conditions?
- HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolysis or oxidation. Stabilizers like antioxidants (e.g., BHT) may be added for long-term storage .
Advanced Research Questions
Q. What experimental strategies elucidate the compound’s mechanism of action in kinase inhibition assays?
- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using ATP-competitive binding assays. IC₅₀ values are determined via fluorescence polarization .
- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds between urea carbonyl and hinge-region residues) using software like AutoDock Vina .
- Cellular Validation : Western blotting for phosphorylated downstream targets (e.g., ERK1/2) confirms functional inhibition .
Q. How can contradictory biological activity data across cell lines be resolved?
- Cell-Specific Factors : Assess differences in membrane permeability (via P-gp efflux assays) or metabolic enzymes (e.g., CYP450 isoforms) using inhibitors like verapamil .
- Assay Conditions : Standardize serum concentration, pH, and incubation time. Use isogenic cell lines to isolate genetic variables .
- Metabolite Analysis : LC-MS/MS identifies active/inactive metabolites that may explain potency variations .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify substituents (e.g., ethyl to propyl on indole) and compare bioactivity .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with activity trends. Validate predictions with in vitro assays .
- Pharmacophore Mapping : Identify essential motifs (e.g., urea linker, indole hydrophobicity) using software like Schrödinger .
Q. How should pharmacokinetic (PK) studies in animal models be designed?
- Dose Administration : Oral vs. intravenous dosing to calculate bioavailability (e.g., AUC₀–24h).
- Plasma Sampling : LC-MS/MS quantifies parent compound and metabolites at intervals (0.5, 2, 6, 24h post-dose) .
- Tissue Distribution : Autoradiography or whole-body imaging tracks compound accumulation in target organs .
Q. What approaches validate target engagement in vivo?
- Pharmacodynamic Markers : Measure target protein phosphorylation (e.g., via ELISA) in tumor xenografts .
- Chemical Proteomics : Use biotinylated probes to pull down bound kinases from tissue lysates .
Data Analysis & Reproducibility
Q. How can researchers address batch-to-batch variability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
